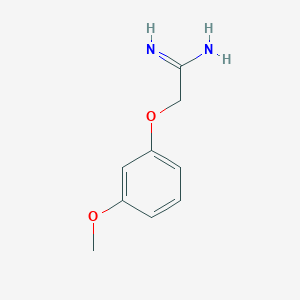

2-(3-Methoxyphenoxy)ethanimidamide

Description

2-(3-Methoxyphenoxy)ethanimidamide (C₉H₁₂N₂O₂, CAS: 133915-35-2) is an ethanimidamide derivative featuring a phenoxy group substituted with a methoxy group at the 3-position. This compound’s reactivity and biological activity stem from its imidamide core and aromatic substitution pattern, making it a key intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name |

2-(3-methoxyphenoxy)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMBNYJZJKRHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424419 | |

| Record name | 2-(3-methoxyphenoxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

806634-36-6 | |

| Record name | 2-(3-methoxyphenoxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)ethanimidamide typically involves the reaction of 3-methoxyphenol with ethyl chloroacetate to form an intermediate, which is then converted to the final product through a series of steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-(3-Methoxyphenoxy)ethanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: Methoxy Substitution Patterns

Comparison with 2-(4-Methoxyphenoxy)ethanimidamide

- Structural Difference : The methoxy group is at the 4-position instead of 3.

- Impact: Reactivity: Para-substitution reduces steric hindrance, enhancing reaction efficiency in nucleophilic substitution pathways (e.g., trisubstituted pyrimidine synthesis) .

Substituent Variations: Methoxy vs. Other Functional Groups

Table 1: Substituent-Driven Differences in Ethanimidamide Derivatives

Key Observations :

- Lipophilicity : Ethoxy substituents (e.g., 2-(3-Ethoxyphenyl)ethanimidamide) increase logP compared to methoxy analogs, enhancing membrane permeability .

- Bioactivity : Chloro and nitro derivatives exhibit stronger cytotoxicity but lower selectivity, limiting therapeutic utility .

- Metabolic Stability : Methoxy groups generally improve metabolic stability over nitro or halogenated analogs .

Physicochemical and Pharmacokinetic Profiles

Physicochemical Properties

- Solubility: Methoxy-substituted derivatives (e.g., this compound) show moderate aqueous solubility (~2.5 mg/mL) due to hydrogen bonding with the phenoxy group .

- Melting Points : Methoxy analogs (e.g., 140–145°C) have lower melting points than halogenated derivatives (e.g., 2-(3-Chlorophenyl)ethanimidamide: 160–165°C) due to weaker intermolecular forces .

Pharmacokinetics

Enzyme Inhibition

- COX-2 Inhibition: 3,4-Dimethoxy analogs (e.g., 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride) show 10-fold higher COX-2 selectivity (IC₅₀ = 0.8 µM) than mono-methoxy derivatives due to enhanced hydrophobic interactions .

- Nitric Oxide Synthase (NOS) Inhibition: Ethanimidamide derivatives with bulky substituents (e.g., dihydrobenzofuran) exhibit stronger NOS inhibition, relevant in immune modulation .

Antimicrobial Activity

- MIC Values : 2-(3-Chlorophenyl)ethanimidamide inhibits E. coli at 8 µg/mL, outperforming methoxy analogs (>32 µg/mL), but with higher cytotoxicity .

Biological Activity

2-(3-Methoxyphenoxy)ethanimidamide, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications, supported by relevant case studies and research findings.

The compound features a methoxy group attached to a phenoxy ring and an ethanimidamide moiety, which contributes to its biological activity. It is synthesized through the reaction of 3-methoxyphenol with ethyl chloroacetate, followed by further modifications under specific conditions involving solvents like ethanol and catalysts such as sodium hydroxide.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : There is evidence that it may interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Binding to Enzymes or Receptors : The compound may bind to specific molecular targets, modulating their activity.

- Influence on Oxidative Stress : Initial findings suggest involvement in pathways related to oxidative stress and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria/fungi | |

| Anti-inflammatory | Modulates cytokine production | |

| Enzyme inhibition | Affects enzyme activity in metabolic pathways |

Case Study: Antimicrobial Testing

In a study conducted on various derivatives of phenolic compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on bacterial growth, suggesting its potential as an antimicrobial agent. The compound's structure allowed it to penetrate bacterial membranes effectively, enhancing its efficacy .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. It was shown to reduce the levels of pro-inflammatory cytokines in vitro. This effect was attributed to its ability to inhibit specific signaling pathways involved in inflammation. Further research is required to elucidate the precise molecular interactions at play .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.